Cas no 2098049-94-4 (3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid)
![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid structure](https://www.kuujia.com/scimg/cas/2098049-94-4x500.png)
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- F1907-8381
- AKOS026712724
- 3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
- 2098049-94-4
- 3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid
- 6-Azaspiro[3.4]octane-6-propanoic acid, 8-(ethoxymethyl)-
- 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
-
- Inchi: 1S/C13H23NO3/c1-2-17-9-11-8-14(7-4-12(15)16)10-13(11)5-3-6-13/h11H,2-10H2,1H3,(H,15,16)
- InChI Key: MMVANBLGOLGGQQ-UHFFFAOYSA-N
- SMILES: O(CC)CC1CN(CCC(=O)O)CC21CCC2
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 372.2±17.0 °C(Predicted)
- pka: 3.83±0.10(Predicted)
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8381-0.5g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8381-5g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-8381-10g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-8381-1g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | E217546-100mg |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E217546-500mg |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-8381-2.5g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
TRC | E217546-1g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-8381-0.25g |
3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid |
2098049-94-4 | 95%+ | 0.25g |
$595.0 | 2023-09-07 |
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid Related Literature
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
5. Book reviews
Additional information on 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Introduction to 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic Acid (CAS No. 2098049-94-4)
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2098049-94-4, belongs to a class of molecules known for their potential in modulating various biological pathways. The presence of a spirocyclic structure and an azaspiro moiety makes it particularly intriguing for scientists exploring novel therapeutic agents.
The spirocyclic framework of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid contributes to its distinct chemical behavior, which has been the focus of numerous studies aimed at understanding its interactions with biological targets. This compound’s ethoxymethyl group and propanoic acid side chain further enhance its versatility, allowing for diverse modifications that could tailor its pharmacological properties. Such structural features are often exploited in drug design to achieve specific binding affinities and selectivity.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds with azaspiro structures, owing to their reported bioactivity in various disease models. Research has demonstrated that these molecules can interact with multiple targets, making them promising candidates for multitarget drug discovery. The 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid molecule, in particular, has been studied for its potential role in modulating enzymes and receptors involved in inflammatory and metabolic pathways.
One of the most compelling aspects of this compound is its ability to engage with enzymes that play a crucial role in cellular signaling. Studies have shown that derivatives of azaspiro compounds can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and diabetes. The spirocyclic core of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is believed to contribute to its stability and binding efficacy, making it a valuable scaffold for further medicinal chemistry exploration.
Moreover, the propanoic acid moiety in this compound suggests potential applications in drug delivery systems, where it can be utilized to enhance solubility or facilitate targeted delivery to specific tissues or organs. This aspect has been particularly appealing for researchers developing novel formulations aimed at improving therapeutic outcomes. The combination of structural complexity and functional versatility positions 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid as a promising candidate for further investigation.
The chemical synthesis of this compound involves intricate steps that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced synthetic methodologies, including transition metal-catalyzed reactions and stereoselective processes, to construct the spirocyclic framework efficiently. These synthetic strategies not only highlight the compound’s complexity but also underscore the advancements in organic chemistry that enable the production of such intricate molecules.
Recent studies have also explored the pharmacokinetic properties of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid, aiming to optimize its absorption, distribution, metabolism, and excretion (ADME) profiles. By understanding how this compound behaves within biological systems, scientists can design derivatives with improved pharmacological properties, such as enhanced bioavailability or prolonged half-life. These efforts are critical for translating preclinical findings into effective therapeutic interventions.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for researchers studying enzyme mechanisms and developing new analytical methods. For instance, derivatives of azaspiro compounds have been used as probes to investigate enzyme kinetics and substrate binding preferences. This underscores the broader impact of such molecules on scientific research beyond their direct therapeutic use.
In conclusion, 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid represents a fascinating example of how structural complexity can lead to novel bioactivity. Its CAS number 2098049-94-4 identifies it as a key compound in ongoing research efforts aimed at discovering new therapeutic agents. The combination of its spirocyclic structure, ethoxymethyl group, and propanoic acid side chain offers numerous possibilities for further exploration in drug design and biochemical research. As scientific understanding continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases and advancing medical science.
2098049-94-4 (3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid) Related Products
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)



